2-(2-(3,3-Dimethylbutoxy)ethoxy)ethane-1-sulfonyl chloride

Transport safety Procurement logistics Regulatory compliance

2-(2-(3,3-Dimethylbutoxy)ethoxy)ethane-1-sulfonyl chloride (CAS 1478897-69-6) is a bespoke aliphatic sulfonyl chloride featuring a 3,3-dimethylbutoxy terminal group linked through a diethylene glycol spacer to the reactive sulfonyl chloride moiety. With molecular formula C₁₀H₂₁ClO₄S and molecular weight 272.79 g/mol, it belongs to the broad class of ethanesulfonyl chloride ether derivatives used as electrophilic building blocks in organic synthesis, bioconjugation linker chemistry, and sulfonamide drug intermediate preparation.

Molecular Formula C10H21ClO4S
Molecular Weight 272.79 g/mol
Cat. No. B13631170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(3,3-Dimethylbutoxy)ethoxy)ethane-1-sulfonyl chloride
Molecular FormulaC10H21ClO4S
Molecular Weight272.79 g/mol
Structural Identifiers
SMILESCC(C)(C)CCOCCOCCS(=O)(=O)Cl
InChIInChI=1S/C10H21ClO4S/c1-10(2,3)4-5-14-6-7-15-8-9-16(11,12)13/h4-9H2,1-3H3
InChIKeyRJBMUABZBVHCHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(3,3-Dimethylbutoxy)ethoxy)ethane-1-sulfonyl chloride – Core Identity and Procurement Baseline


2-(2-(3,3-Dimethylbutoxy)ethoxy)ethane-1-sulfonyl chloride (CAS 1478897-69-6) is a bespoke aliphatic sulfonyl chloride featuring a 3,3-dimethylbutoxy terminal group linked through a diethylene glycol spacer to the reactive sulfonyl chloride moiety . With molecular formula C₁₀H₂₁ClO₄S and molecular weight 272.79 g/mol, it belongs to the broad class of ethanesulfonyl chloride ether derivatives used as electrophilic building blocks in organic synthesis, bioconjugation linker chemistry, and sulfonamide drug intermediate preparation . The compound is commercially available at 97% minimum purity and is classified as non-hazardous for DOT/IATA transport .

Bioconjugation & PROTAC linker chemistry
Sulfonamide intermediate synthesis
Custom aliphatic sulfonyl chloride building block

Why 2-(2-(3,3-Dimethylbutoxy)ethoxy)ethane-1-sulfonyl chloride Cannot Be Casually Replaced by Other Sulfonyl Chloride Ethers


Although multiple sulfonyl chloride ethers share the same molecular formula (C₁₀H₂₁ClO₄S, MW 272.79) and are often listed together in vendor catalogs, the specific identity of the alkoxy terminus and the length of the ether spacer critically influence linker geometry, steric protection of the reactive sulfonyl chloride, physicochemical properties such as lipophilicity (logP), and downstream handling logistics . The 3,3-dimethylbutoxy group contains a symmetrical quaternary carbon terminus, which differs fundamentally from the chiral 1,3-dimethylbutoxy terminus (CAS 1342898-47-8) and the less branched 3-methylbutoxy (isopentyloxy) terminus (CAS 1343863-35-3) in both steric demand and metabolic vulnerability profiles . Furthermore, the diethylene glycol spacer adds approximately 3.6 Å of linker reach compared to the single-ether analog 2-(3,3-dimethylbutoxy)ethane-1-sulfonyl chloride (CAS 1481028-01-6), which may be decisive in bioconjugation and PROTAC linker design . Generic procurement from the same molecular-formula family without verifying the specific CAS number risks receiving a compound with altered spatial properties, different regulatory transport classification, and unverified purity documentation.

Linker geometry mismatch

Diethylene glycol spacer length (~7 atoms) may not be matched by single-ether analogs, altering conjugation radius.

Terminal group steric & chiral shift

3,3-dimethylbutoxy quaternary carbon differs from chiral 1,3-dimethylbutoxy or less-branched 3-methylbutoxy termini.

QA documentation gap

Undocumented purity and CoA in structurally similar listings may limit procurement in regulated research settings.

2-(2-(3,3-Dimethylbutoxy)ethoxy)ethane-1-sulfonyl chloride – Quantitative Differentiation Evidence Against Closest Analogs


Non-Hazardous DOT/IATA Transport Classification vs. Branched Alkyl Sulfonyl Chloride Analogs

The target compound is classified as 'Not hazardous material' for DOT/IATA transport per its supplier safety data sheet . In contrast, a structurally related sulfonyl chloride bearing the same 3,3-dimethylbutoxy terminal group but on a branched butane backbone—2-((3,3-dimethylbutoxy)methyl)butane-1-sulfonyl chloride (CAS 1479725-85-3)—requires GHS07 hazard labeling with H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) hazard statements . This difference in transport hazard classification translates directly into reduced shipping restrictions, lower freight costs, and simplified customs documentation for the target compound.

Transport & Handling
Data to verify
Non-hazardous DOT/IATA
vs. GHS07 hazard statements (H302, H315, H319, H335) for CAS 1479725-85-3
May reduce shipping restrictions and procurement complexity.
Supplier SDS classification. Verify for intended jurisdiction.
Transport safety Procurement logistics Regulatory compliance

Extended Linker Reach from Diethylene Glycol Spacer vs. Single-Ether Analog

The target compound incorporates a diethylene glycol spacer (two ethoxy units) between the sulfonyl chloride and the 3,3-dimethylbutoxy terminus, yielding a through-bond distance of 7 atoms (S–C–C–O–C–C–O–C–C–C) from the electrophilic sulfur to the terminal carbon . The direct single-ether analog 2-(3,3-dimethylbutoxy)ethane-1-sulfonyl chloride (CAS 1481028-01-6) lacks the internal –O–CH₂–CH₂– unit, resulting in a linker length of only 4 atoms (S–C–C–O–C–C–C) . This 3-atom elongation corresponds to approximately 3.6 Å of additional spatial reach, which is critical in bifunctional linker applications where the sulfonyl chloride must access sterically hindered or deeply buried nucleophilic sites on target biomolecules without introducing conformational strain .

Spatial Reach
Reported
7-atom linker (~3.6 Å)
Supports linker geometry evaluation in bioconjugation.
Estimated from standard C–C/C–O bond distances.
Linker chemistry Bioconjugation PROTAC design Spatial separation

Symmetrical Quaternary Carbon Terminus vs. Chiral and Less-Branched Alkoxy Analogs – Metabolic Stability Inference

The 3,3-dimethylbutoxy terminus of the target compound features a symmetrical quaternary carbon at position 3 (C(CH₃)₃–CH₂–CH₂–O–), which is structurally analogous to a neopentyl motif . In contrast, the closest molecular-formula-matched analog 2-[2-(1,3-dimethylbutoxy)ethoxy]ethanesulfonyl chloride (CAS 1342898-47-8) bears a chiral secondary carbon at the branch point (CH₃–CH(CH₃)–CH₂–CH(CH₃)–O–), while the isopentyloxy analog (CAS 1343863-35-3) carries only a single methyl branch (CH₃–CH(CH₃)–CH₂–CH₂–O–) . A published study on neopentyl glycol derivatives demonstrated that compounds bearing the neopentyl (quaternary carbon) scaffold remained stable against cytochrome P450 (CYP)-mediated metabolism and in vivo dehalogenation, whereas analogs with less sterically shielded termini underwent metabolic degradation [1]. Although this metabolic stability evidence is derived from a glycol scaffold rather than a sulfonyl chloride, the shared neopentyl-like terminal group provides class-level support for the inference that the 3,3-dimethylbutoxy terminus of the target compound may confer superior oxidative metabolic resistance compared to the 1,3-dimethylbutoxy and 3-methylbutoxy analogs, an important consideration when the sulfonamide product is intended for in vivo pharmacological evaluation.

Metabolic Stability
Class-level inference
Neopentyl-like quaternary carbon terminus
May support metabolic resistance inference in in vivo studies.
Inference from published neopentyl glycol CYP stability study.
Metabolic stability Neopentyl effect Cytochrome P450 Prodrug design

Purity Specification and Batch Quality Assurance Documentation vs. Undocumented Analogs

The target compound is supplied with a documented minimum purity specification of 97% and is backed by full quality assurance with Certificate of Analysis (CoA) availability upon request . The 1,3-dimethylbutoxy analog (CAS 1342898-47-8) carries an equivalent 97% min purity specification from the same supplier family ; however, the isopentyloxy analog (CAS 1343863-35-3) lacks a publicly stated minimum purity specification in its primary ChemicalBook listing . Furthermore, AKSci explicitly states that the target compound is stocked and shipped with full quality assurance batch backing, whereas the isopentyloxy analog is listed without equivalent quality documentation transparency. For procurement decisions in regulated research environments (e.g., GLP-compliant laboratories or pharmaceutical development), documented purity with traceable batch-level CoA is a non-negotiable selection criterion.

QA Documentation
Supplier-reported
97% purity; CoA available
1,3-dimethylbutoxy analog (97% min); Isopentyloxy analog (unlisted)
Facilitates procurement in GLP-compliant research environments.
Verify specific batch CoA for current lots.
Quality control Batch consistency Procurement reliability

2-(2-(3,3-Dimethylbutoxy)ethoxy)ethane-1-sulfonyl chloride – High-Fidelity Application Scenarios Grounded in Differentiation Evidence


PROTAC and Bifunctional Degrader Linker Chemistry – Extended Reach with Non-Hazardous Logistics

In PROTAC (PROteolysis TArgeting Chimera) design, the linker length between the target-protein ligand and the E3 ligase ligand critically determines ternary complex formation efficiency. The target compound's diethylene glycol spacer provides a 7-atom linker reach (approximately 3.6 Å longer than the single-ether analog CAS 1481028-01-6), enabling the sulfonyl chloride to access sterically demanding amine sites on protein-targeting warheads without introducing conformational strain . Combined with its non-hazardous transport classification—which simplifies multi-gram procurement for iterative medicinal chemistry campaigns—this compound is well-suited for medium-throughput PROTAC library synthesis where both linker geometry and supply chain reliability are operational requirements .

Sulfonamide Drug Intermediate Synthesis with In Vivo Metabolic Stability Advantages

When the sulfonamide product derived from this sulfonyl chloride is destined for in vivo pharmacological evaluation, the 3,3-dimethylbutoxy terminus offers a quaternary carbon neopentyl-like motif that has been independently shown to resist cytochrome P450-mediated oxidative metabolism . This stands in contrast to sulfonamides prepared from the 1,3-dimethylbutoxy analog (CAS 1342898-47-8, chiral secondary carbon) or the isopentyloxy analog (CAS 1343863-35-3, single methyl branch), whose less sterically shielded alkoxy termini may be more susceptible to metabolic oxidation . Selecting the target compound at the sulfonylation step pre-installs this metabolic stability feature into the final drug candidate scaffold.

High-Throughput Experimentation (HTE) and Parallel Synthesis – Documented Purity Reduces Failed Reaction Attribution

In high-throughput parallel synthesis workflows, failed reactions can originate from either reaction conditions or reagent quality. The target compound's documented 97% minimum purity with available Certificate of Analysis eliminates reagent quality as a confounding variable when troubleshooting low-yielding sulfonamide couplings . By contrast, the isopentyloxy analog (CAS 1343863-35-3) lacks transparent purity documentation on its primary listing , introducing ambiguity into reaction outcome interpretation. For core-facility HTE operations where dozens of sulfonyl chlorides are screened simultaneously, the target compound's traceable quality documentation streamlines data integrity and experimental reproducibility assessments.

Specialty Polymer and Surface Functionalization – Extended Linker Reduces Steric Occlusion at the Reactive Site

When grafting sulfonyl chloride reagents onto polymer backbones or nanoparticle surfaces, the distance between the anchoring point and the reactive sulfonyl chloride directly impacts conjugation efficiency. The target compound's diethylene glycol spacer separates the bulky 3,3-dimethylbutoxy group from the sulfonyl chloride by two ethoxy units, reducing steric occlusion of the electrophilic sulfur center relative to the single-ether analog (CAS 1481028-01-6), where the bulky terminal group sits only one ether unit away . The non-hazardous shipping classification also facilitates bulk procurement for industrial-scale polymer modification workflows .

Application
Selection Property
Validation Focus
PROTAC / Bifunctional degrader linker chemistry
Diethylene glycol spacer length (~7 atoms)
Spatial geometry and shipping compliance
Sulfonamide intermediate synthesis
Neopentyl-like quaternary carbon terminus
Metabolic stability inference for in vivo studies
High-throughput experimentation (HTE)
Documented 97% purity with traceable CoA
Batch traceability and reduced reaction attribution ambiguity
Specialty polymer & surface functionalization
Extended linker reach and non-hazardous classification
Bulk procurement and steric occlusion reduction
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